Cas no 1324303-83-4 (N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide)

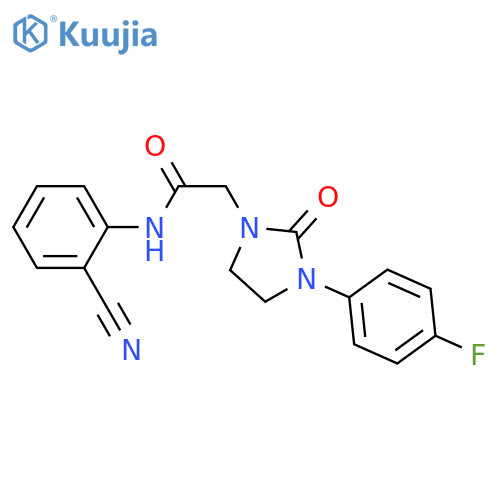

1324303-83-4 structure

商品名:N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide

N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide

- N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

- N-(2-cyanophenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

- F5788-0843

- AKOS024518572

- VU0520498-1

- 1324303-83-4

-

- インチ: 1S/C18H15FN4O2/c19-14-5-7-15(8-6-14)23-10-9-22(18(23)25)12-17(24)21-16-4-2-1-3-13(16)11-20/h1-8H,9-10,12H2,(H,21,24)

- InChIKey: CDIIMRHSENNDDD-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1C#N)(=O)CN1C(=O)N(C2=CC=C(F)C=C2)CC1

計算された属性

- せいみつぶんしりょう: 338.118

- どういたいしつりょう: 338.118

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 553

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.4A^2

- 疎水性パラメータ計算基準値(XlogP): 2.3

N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5788-0843-2μmol |

N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

1324303-83-4 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5788-0843-20μmol |

N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

1324303-83-4 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5788-0843-30mg |

N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

1324303-83-4 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5788-0843-10μmol |

N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

1324303-83-4 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5788-0843-5mg |

N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

1324303-83-4 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5788-0843-5μmol |

N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

1324303-83-4 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5788-0843-20mg |

N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

1324303-83-4 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5788-0843-2mg |

N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

1324303-83-4 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5788-0843-3mg |

N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

1324303-83-4 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5788-0843-1mg |

N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

1324303-83-4 | 1mg |

$54.0 | 2023-09-09 |

N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

1324303-83-4 (N-(2-cyanophenyl)-2-3-(4-fluorophenyl)-2-oxoimidazolidin-1-ylacetamide) 関連製品

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 42464-96-0(NNMTi)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量